Lithium thioethoxide

Catalog No.
S1935602
CAS No.
30383-01-8
M.F
C2H5LiS
M. Wt
68.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium thioethoxide

CAS Number

30383-01-8

Product Name

Lithium thioethoxide

IUPAC Name

lithium;ethanethiolate

Molecular Formula

C2H5LiS

Molecular Weight

68.1 g/mol

InChI

InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1

InChI Key

JPSNJFMTQIIVFG-UHFFFAOYSA-M

SMILES

[Li+].CC[S-]

Canonical SMILES

[Li+].CC[S-]

The exact mass of the compound Lithium thioethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium thioethoxide (LiSEt) is a strong, non-hindered base and a potent sulfur-based nucleophile. It serves primarily as a high-purity, process-adaptable precursor for advanced materials, most notably in the synthesis of sulfide-based solid-state electrolytes for next-generation lithium-ion batteries. [1] Its utility is defined by the specific reactivity and physical properties conferred by the combination of a small lithium cation and a soft thioethoxide anion, which dictates its performance advantages over other alkali metal thiolates and common bases in specialized applications. [2]

Substituting Lithium thioethoxide with seemingly similar compounds like sodium thioethoxide (NaSEt), lithium alkoxides (e.g., LiO-t-Bu), or other organolithium reagents introduces critical process and performance trade-offs. The choice of cation (Li⁺ vs. Na⁺) directly impacts solubility in key ethereal solvents like THF, affecting reaction homogeneity and process control. [1] Furthermore, the soft nucleophilicity of the thiolate is fundamentally different from the hard basicity of alkoxides, leading to different reaction pathways and selectivities, particularly in demethylation and substitution reactions. In solid-state electrolyte synthesis, using alternative lithium or sulfur sources, such as solid Li₂S, necessitates different processing routes (e.g., high-energy ball milling vs. solution-phase synthesis) that significantly alter the homogeneity, phase purity, and ultimate ionic conductivity of the final material. [2]

Enables High-Conductivity Solid Electrolytes via Solution-Phase Synthesis

Lithium thioethoxide is a critical precursor for solution-phase synthesis of argyrodite-type solid electrolytes (e.g., Li₆PS₅Cl), a route that offers superior homogeneity over traditional mechanochemical methods. [1] Materials synthesized via this liquid route, which leverages the solubility of LiSEt, achieve high phase purity and ionic conductivities. For example, Li₆PS₅Cl prepared via a solution process can exhibit room temperature ionic conductivity of up to 4.3 mS/cm, a value competitive with materials produced through high-energy ball milling. [2] This approach avoids the scalability challenges and potential for localized inhomogeneities associated with solid-state grinding of precursors like Li₂S. [3]

Evidence DimensionRoom Temperature Ionic Conductivity
Target Compound DataUp to 4.3 mS/cm for Li₆PS₅Cl synthesized via a solution route using soluble precursors.
Comparator Or BaselineConventional mechanochemical (ball-milling) synthesis using solid Li₂S, which typically yields conductivities in the range of 1-5 mS/cm but with greater processing challenges.
Quantified DifferenceAchieves comparable high-end performance to solid-state methods while enabling a more scalable and homogeneous solution-based process.
ConditionsSynthesis of Li₆PS₅Cl argyrodite solid electrolyte, followed by annealing. Conductivity measured at room temperature via electrochemical impedance spectroscopy.

For producers of solid-state battery components, using LiSEt enables a scalable, solution-based manufacturing process for high-performance electrolytes, potentially improving batch-to-batch consistency and simplifying production.

Superior Solubility in Ethereal Solvents for Enhanced Process Control

The choice of cation has a pronounced effect on the solubility of alkali metal thiolates in common aprotic solvents. Lithium thioethoxide generally exhibits significantly higher solubility in solvents like tetrahydrofuran (THF) compared to its sodium analog, Sodium Thioethoxide (NaSEt). While direct quantitative solubility data is sparse, this trend is well-established for organolithium compounds versus their heavier alkali metal counterparts. [1] This enhanced solubility allows for the formation of homogeneous reaction mixtures, which is critical for achieving reproducible kinetics, controlled stoichiometry, and simplified process scale-up. In contrast, the lower solubility of NaSEt often results in heterogeneous slurries, complicating process monitoring and potentially leading to inconsistent reaction outcomes.

Evidence DimensionSolubility in Tetrahydrofuran (THF)
Target Compound DataGenerally soluble, forms homogeneous solutions.
Comparator Or BaselineSodium Thioethoxide (NaSEt): Often poorly soluble, forming heterogeneous slurries.
Quantified DifferenceQualitatively significant; enables homogeneous vs. heterogeneous reaction conditions.
ConditionsStandard laboratory and industrial process conditions using THF as a reaction solvent.

For process chemists and engineers, selecting LiSEt over NaSEt can de-risk scale-up by ensuring homogeneous reaction conditions, leading to better process control and more reliable, reproducible results.

Demonstrated Efficacy in Nucleophilic Demethylation of Aryl Methyl Ethers

Lithium thioethoxide is an effective reagent for the cleavage of aryl methyl ethers, a common transformation in multi-step synthesis. In a foundational study comparing alkali metal thiolates, the lithium salt was shown to be a potent nucleophile for this purpose. [1] While direct rate comparisons vary with substrate and conditions, LiSEt in solvents like DMF or HMPA provides a robust method for demethylation. For example, Feutrill and Mirrington demonstrated the effective use of lithium thioethoxide in refluxing DMF for cleaving hindered methyl ethers. [2] The choice over sodium thioethoxide is often driven by solvent compatibility and solubility, where the superior solubility of LiSEt in solvents like THF can offer a milder, more controlled reaction environment compared to heterogeneous reactions with NaSEt.

Evidence DimensionReaction Yield for Demethylation
Target Compound DataEffective cleavage of aryl methyl ethers, with yields dependent on substrate and conditions.
Comparator Or BaselineSodium Thioethoxide (NaSEt), another common thioalkoxide reagent.
Quantified DifferencePerformance is comparable, but LiSEt offers significant process advantages due to better solubility in common ethereal solvents.
ConditionsNucleophilic cleavage of aryl methyl ethers, typically in polar aprotic solvents like DMF or THF at elevated temperatures.

For synthetic chemists requiring a potent but controllable demethylating agent, Lithium Thioethoxide provides a reliable option with process advantages (solubility) over other alkali metal thiolates, facilitating smoother and more reproducible reactions.

Scalable Manufacturing of Argyrodite-Type Solid-State Electrolytes

This compound is the right choice for research groups and companies developing all-solid-state batteries who require a scalable, solution-processable route to high-purity argyrodite electrolytes like Li₆PS₅Cl. Its solubility enables homogeneous precursor formation, leading to materials with high ionic conductivity suitable for next-generation energy storage devices. [1]

Controlled Nucleophilic Reactions in Homogeneous Ethereal Media

In process development and scale-up, LiSEt should be selected over sodium thioethoxide when the reaction is performed in THF or similar ethereal solvents. Its superior solubility ensures a homogeneous reaction, which is critical for reproducibility, kinetic control, and simplifying process engineering for nucleophilic substitution or dealkylation reactions.

Selective Cleavage of Aryl Methyl Ethers in Complex Synthesis

For the synthesis of complex molecules in pharmaceuticals or fine chemicals, LiSEt serves as a potent and reliable reagent for the demethylation of aryl methyl ethers. It is particularly advantageous when mild conditions and high control are needed, leveraging its solubility to avoid the complications of heterogeneous reaction mixtures. [2]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 04-14-2024

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